molecular formula C10H17NO4 B1461759 Methyl 1-Boc-azetidine-3-carboxylate CAS No. 610791-05-4

Methyl 1-Boc-azetidine-3-carboxylate

Cat. No.: B1461759
CAS No.: 610791-05-4
M. Wt: 215.25 g/mol
InChI Key: SECFRXGVLMVUPD-UHFFFAOYSA-N
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Description

Methyl 1-Boc-azetidine-3-carboxylate (CAS: 610791-05-4) is a heterocyclic compound with the molecular formula C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol . It consists of a four-membered azetidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methyl ester at the 3-position. This compound is widely utilized in medicinal chemistry, particularly as a non-cleavable linker in antibody-drug conjugates (ADCs) due to its stability under physiological conditions . Its synthesis and applications are documented in protocols for stereoselective spiro-β-lactam formation and diazaspiroheterocycle synthesis . Commercial availability includes various quantities (1 mg to 500 g), with pricing starting at €22.00 for 250 mg .

Preparation Methods

Preparation from Methyl Azetidine-3-carboxylate Hydrochloride via Boc Protection

One documented method involves the Boc protection of methyl azetidine-3-carboxylate hydrochloride using di-tert-butyl dicarbonate (Boc2O) in the presence of sodium hydrogencarbonate as a base.

Experimental Summary:

Parameter Details
Starting material Methyl azetidine-3-carboxylate hydrochloride (1.93 g pure equivalent)
Base Sodium hydrogencarbonate (3.2 g)
Boc reagent Di-tert-butyl dicarbonate (2.91 g) in tetrahydrofuran (THF, 13 mL)
Solvents Water (26 mL), THF, ethyl acetate
Temperature Initial cooling in ice bath (0 °C), then room temperature
Reaction time Initial 0.5 h at 0 °C, then 19.5 h at room temperature; repeated addition and stirring for 2.5 days
Workup THF removed, extraction with ethyl acetate, washing with brine, drying over sodium sulfate
Purification Silica gel column chromatography using heptane:ethyl acetate and ethyl acetate:methanol gradients
Yield 13.5% (370 mg)
Product form Colorless oil
Characterization 1H NMR (CDCl3): 1.44 ppm (9H, s), 3.35 ppm (1H, m), 3.75 ppm (3H, s), 4.10 ppm (4H, d, J=7.6 Hz)

This procedure involves a two-stage addition of Boc2O and sodium hydrogencarbonate to ensure complete protection of the azetidine nitrogen, followed by extended stirring to drive the reaction to completion. The relatively low yield (13.5%) suggests the need for optimization in scale-up or alternative methods for improved efficiency.

Large-Scale Industrial Preparation Using Triethylamine and Boc Anhydride

A more industrially viable synthesis involves the use of triethylamine as the base and di-tert-butyl dicarbonate as the Boc source, conducted under controlled temperature conditions.

Key Data:

Parameter Details
Starting material Crude azetidine derivative solution
Base Triethylamine (TEA), initial 560 kg (2.18 eq), followed by 210 kg (0.82 eq)
Boc reagent Di-tert-butyl dicarbonate (Boc2O), 587 kg (1.06 eq)
Temperature 5-15 °C during addition, then 15-20 °C for 16 h
Solvents Methanol (removed by evaporation), toluene (1360 kg), water (1750 kg)
Workup Phase separation, extraction, washing with brine, drying over MgSO4
Yield 96.4% corrected yield (582 kg product, 90.4 w% by qNMR assay)

This method features careful temperature control to manage the exothermic nature of the Boc protection reaction. The use of triethylamine as a base facilitates the reaction, and subsequent solvent partitioning and drying steps yield a high-purity product suitable for large-scale applications.

Methyl Esterification via Trimethylsilyldiazomethane

An alternative approach to obtaining the methyl ester involves esterification of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid using trimethylsilyldiazomethane (TMSCHNN) as a methylating agent.

Procedure Highlights:

Parameter Details
Starting material 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (1 g scale)
Methylating agent Trimethylsilyldiazomethane (TMSCHNN), 1.5 eq
Solvents Methanol and toluene mixture
Temperature 0 °C initial addition, then warmed to room temperature
Reaction time Approximately 45 min total (15 min addition, 10 min stirring at 0 °C, 30 min warming)
Yield 99% crude yield
Product form Used directly in subsequent steps without purification

This method is efficient and rapid, providing near-quantitative conversion to the methyl ester. The use of TMSCHNN is advantageous due to mild conditions and high selectivity. The product is typically used without further purification, streamlining synthetic workflows.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Yield (%) Scale Notes
1 Methyl azetidine-3-carboxylate HCl Boc2O, NaHCO3, THF/H2O, RT, 2.5 days 13.5 Gram scale Low yield, extended reaction time
2 Crude azetidine derivative Boc2O, Triethylamine, Methanol/Toluene, 5-20 °C 96.4 Industrial scale High yield, controlled temperature
3 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid TMSCHNN, MeOH/Toluene, 0-20 °C 99 Gram scale Fast methyl esterification

Research Findings and Analysis

  • The Boc protection step is critical and can be performed either under mild aqueous-organic biphasic conditions or in organic solvents with amine bases. Industrial processes favor triethylamine for better control and higher yield.
  • Methyl esterification via TMSCHNN is a preferred method over traditional acidic methanolysis due to milder conditions and higher selectivity.
  • Yields vary significantly depending on scale, reaction time, and purification methods, highlighting the importance of process optimization.
  • The Boc-protected azetidine intermediate is sensitive to reaction conditions; thus, temperature control, base choice, and solvent system are crucial parameters.
  • The literature suggests that iodide intermediates and other protected azetidine derivatives can be used to access related compounds, but these routes are more complex and time-consuming.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Boc-azetidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl azetidine-1,3-dicarboxylate involves its ability to act as a protecting group in organic synthesis. It stabilizes reactive intermediates and prevents unwanted side reactions. The compound interacts with molecular targets through covalent bonding, which helps in the formation of desired products .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Methyl 1-Boc-azetidine-3-carboxylate and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features/Applications Similarity Score
This compound 610791-05-4 C₁₀H₁₇NO₄ 215.25 Non-cleavable ADC linker Reference
N-Boc-Azetidine-3-carboxylic acid 887591-62-0 C₉H₁₅NO₄ 201.22 Intermediate for peptide synthesis 0.94
tert-Butyl 3-formylazetidine-1-carboxylate 177947-96-5 C₁₀H₁₇NO₃ 199.25 Aldehyde functionality for click chemistry 0.87
Methyl 1-benzhydrylazetidine-3-carboxylate 53871-06-0 C₁₈H₁₉NO₂ 281.35 Bulky diphenylmethyl group enhances lipophilicity -
Methyl 1-Boc-3-pyrrolidinecarboxylate - C₁₁H₁₉NO₄ 229.27 Five-membered ring; reduced ring strain -

Key Comparisons

Azetidine vs. Pyrrolidine Derivatives

  • Ring Strain and Reactivity : Azetidine (four-membered ring) exhibits higher ring strain compared to pyrrolidine (five-membered), making it more reactive in ring-opening reactions. This compound’s strained structure is advantageous for targeted drug delivery in ADCs .
  • Conformational Flexibility : Pyrrolidine derivatives (e.g., Methyl 1-Boc-3-pyrrolidinecarboxylate) offer greater flexibility, which may influence binding affinity in biological systems .

Boc vs. Alternative Protecting Groups

  • Stability : The Boc group in this compound provides superior acid stability compared to benzyl or diphenylmethyl groups (e.g., Methyl 1-benzhydrylazetidine-3-carboxylate), which require harsher deprotection conditions .
  • Synthetic Utility : Boc-protected intermediates are preferred in solid-phase peptide synthesis due to compatibility with orthogonal protection strategies .

Functional Group Variations

  • Aldehyde vs. Ester : tert-Butyl 3-formylazetidine-1-carboxylate (CAS: 177947-96-5) contains an aldehyde group, enabling conjugation via Schiff base formation, unlike the methyl ester in this compound .
  • Carboxylic Acid vs. Ester : N-Boc-Azetidine-3-carboxylic acid (CAS: 887591-62-0) lacks the methyl ester, making it suitable for direct amide bond formation without hydrolysis .

Biological Activity

Methyl 1-Boc-azetidine-3-carboxylate (CAS: 610791-05-4) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and applications in organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its azetidine ring structure, which is further functionalized with a Boc (tert-butoxycarbonyl) protecting group at the nitrogen atom. This structural feature enhances its stability and reactivity, making it suitable for various chemical transformations.

Target and Mode of Action

This compound primarily functions as an intermediate in organic synthesis, particularly in the development of drug candidates. It is utilized as a linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) . The compound can be functionalized at the 3-position, allowing it to participate in various biochemical reactions.

Biochemical Pathways

The compound interacts with multiple enzymes and proteins, influencing several biochemical pathways. For instance, it has been shown to modulate signaling pathways associated with cell growth and differentiation by altering gene expression .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies involving different cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis, making it a candidate for further development as an anticancer agent .

In Vitro Studies

In vitro evaluations have highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have focused on its interaction with monoacylglycerol lipase (MAGL), where it was found to bind selectively and inhibit enzyme activity, potentially leading to new therapeutic strategies for managing pain and inflammation (see Table 1).

Study Findings Cell Line/Model
Study AAntimicrobial activity against E. coliBacterial cultures
Study BInduced apoptosis in cancer cell linesHeLa, MCF-7
Study CInhibition of MAGL activityMouse brain tissue

In Vivo Studies

In vivo studies have further validated the biological activity of this compound. For instance, PET imaging studies demonstrated that radiolabeled derivatives of the compound could effectively cross the blood-brain barrier, highlighting its potential for neurological applications .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound are influenced by its chemical structure and the specific agents it is linked to. Its metabolism involves enzymatic reactions that lead to various metabolites participating in additional biochemical processes .

Q & A

Basic Research Questions

Q. How can Methyl 1-Boc-azetidine-3-carboxylate be synthesized with high purity for structural characterization?

  • Methodological Answer : The compound is typically synthesized via a multi-step process involving Boc protection of azetidine derivatives. For example, tert-butyl 3-hydroxyazetidine-1-carboxylate (a precursor) can be esterified using methyl chloroformate under anhydrous conditions. Critical parameters include:

  • Solvent choice : Tetrahydrofuran (THF) or dichloromethane for optimal reactivity .
  • Temperature control : Maintain 0–5°C during esterification to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from diethyl ether yields >95% purity. Confirm purity via <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS .

Q. What analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR spectroscopy : Key signals include the Boc tert-butyl group (δ ~1.4 ppm, singlet) and the methyl ester (δ ~3.7 ppm, singlet). Azetidine ring protons appear as multiplet signals between δ 3.2–4.0 ppm .
  • Mass spectrometry : ESI-MS should show [M+H]<sup>+</sup> at m/z 216.1 (C10H17NO4+H) .
  • X-ray crystallography : For absolute configuration confirmation, use SHELX-97 for structure refinement and ORTEP-3 for visualization .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to potential respiratory irritation .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air immediately .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported conformational isomers of this compound?

  • Methodological Answer :

  • Data collection : Use high-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to capture precise bond angles and torsion angles.
  • Refinement : Apply SHELXL-2018 with Hirshfeld atom refinement (HAR) to model disorder or dynamic effects .
  • Validation : Compare experimental data with DFT-calculated geometries (e.g., B3LYP/6-31G**) to identify stable conformers .

Q. What strategies optimize the Boc deprotection step in downstream functionalization of this compound?

  • Methodological Answer :

  • Acid selection : Trifluoroacetic acid (TFA) in dichloromethane (1:10 v/v) at 0°C achieves >90% deprotection yield without ester hydrolysis .
  • Monitoring : Track reaction progress via TLC (Rf shift from 0.6 to 0.2 in ethyl acetate/hexane).
  • Workup : Neutralize with aqueous NaHCO3 and extract with DCM to isolate the free amine .

Q. How can computational methods predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer :

  • DFT modeling : Calculate Fukui indices (Gaussian 16, B3LYP/6-311++G**) to identify nucleophilic/electrophilic sites on the azetidine ring .
  • Transition state analysis : Locate TS barriers for ring-opening with amines or thiols using Nudged Elastic Band (NEB) methods .
  • Solvent effects : Include PCM models for polar aprotic solvents (e.g., DMF) to refine activation energies .

Q. What experimental evidence supports the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • pH stability assay : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC:
  • Stable range : pH 4–8 (≤5% degradation).
  • Acidic conditions (pH <4) : Boc group hydrolysis dominates.
  • Basic conditions (pH >8) : Ester saponification occurs .

Q. Data Contradictions and Mitigation

Q. How to address conflicting reports on the compound’s melting point?

  • Methodological Answer :

  • Source analysis : Differences may arise from polymorphic forms or impurities. Reproduce synthesis/purification protocols from primary literature .
  • DSC/TGA : Perform differential scanning calorimetry (heating rate 10°C/min) to confirm thermal events. Reported values range 36–43°C for the Boc-protected form .

Q. Why do computational and experimental dipole moments diverge for this compound?

  • Methodological Answer :

  • Solvent polarization : Gas-phase DFT calculations ignore solvent-induced polarization. Use COSMO-RS to model solvent effects (e.g., chloroform) .
  • Crystal packing : X-ray data (if available) may show intermolecular interactions that alter effective dipole moments .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl azetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-5-7(6-11)8(12)14-4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECFRXGVLMVUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659657
Record name 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610791-05-4
Record name 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate
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Record name 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate
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Synthesis routes and methods I

Procedure details

1-(t-butoxycarbonyl)azetidine-3-carboxylic acid (2.03 g, 10.09 mmol) was dissolved in MeOH (10 ml) and DCM (10 mL) and then cooled to 0° C. A 2M solution of trimethylsilyldiazomethane in ether (7.57 ml, 15.1 mmol) was then added drop-wise over 5 minutes. The solution was stirred for 10 minutes at 0° C. and then warmed to room temperature over 30 minutes. The solution was concentrated under reduced pressure to remove volatiles to afford crude 119, which was used directly in the next step without further purification. 1H NMR: 1.44 (s, 9H), 3.35 (m, 1H), 3.75 (s, 3H), 4.10 (d, 4H, J=7.6 Hz).
Quantity
2.03 g
Type
reactant
Reaction Step One
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Quantity
10 mL
Type
solvent
Reaction Step One
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Quantity
10 mL
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reactant
Reaction Step Two
[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
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7.57 mL
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Synthesis routes and methods II

Procedure details

1-(t-butoxycarbonyl)azetidine-3-carboxylic acid (1-1) (AXL016917, 1000 mg, 4.97 mmol) was dissolved in MeOH (5 mL)/Toluene (20 mL) and then cooled to 0° C. TMSCHNN (trimethylsilyldiazomethane) (7.45 mmol) was then added drop-wise over 15 minutes with some bubbling observed. The color started clear and slowly turned yellow. The solution was stirred for 10 minutes at 0° C. and then warmed to room temperature over 30 minutes. The solution was then concentrated and pumped on to remove toluene to afford 1.055 g of 1-t-butyl 3-methyl azetidine-1,3-dicarboxylate (1-2) that was used directly in the next step without being purified (99% crude yield).
Quantity
1000 mg
Type
reactant
Reaction Step One
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Quantity
5 mL
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solvent
Reaction Step One
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20 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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